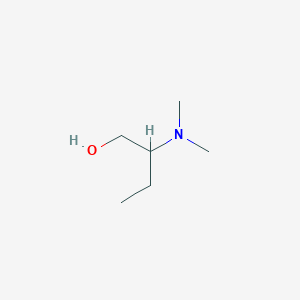

2-(Dimethylamino)butan-1-ol

Description

The exact mass of the compound 2-(Dimethylamino)butan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Dimethylamino)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWCDIUTGJVEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280626 | |

| Record name | 2-(dimethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17199-17-6 | |

| Record name | 17199-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17199-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Dimethylamino)butan-1-ol" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylamino)butan-1-ol

This guide offers a comprehensive technical overview for the synthesis and structural elucidation of 2-(Dimethylamino)butan-1-ol. Designed for researchers, chemists, and professionals in drug development, this document provides a robust framework, from synthetic strategy and mechanistic rationale to detailed analytical characterization. The protocols and data presented herein are synthesized from established chemical principles and spectroscopic data from analogous structures, ensuring a field-proven and scientifically rigorous approach.

Introduction: The Significance of Chiral Amino Alcohols

Amino alcohols are a privileged class of organic compounds that feature prominently in a vast array of biologically active molecules and serve as indispensable chiral building blocks (synthons) in the pharmaceutical industry.[1] Their stereochemistry is often a critical determinant of biological efficacy and target specificity.[1] 2-(Dimethylamino)butan-1-ol, a member of this class, possesses a chiral center at the carbon bearing the dimethylamino group, making it a valuable intermediate for asymmetric synthesis.

The development of efficient and stereoselective routes to such compounds is a cornerstone of modern medicinal chemistry.[1][2] This guide delineates a practical synthetic pathway to 2-(Dimethylamino)butan-1-ol via reductive amination and establishes a multi-pronged analytical workflow to verify its structure and purity with a high degree of confidence.

Synthesis: A Reductive Amination Approach

One of the most efficient and widely adopted methods for synthesizing amines is reductive amination.[3][4][5] This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[5] This one-pot methodology is favored for its operational simplicity and high atom economy.

For the synthesis of 2-(Dimethylamino)butan-1-ol, a logical and effective approach is the direct reductive amination of the α-hydroxy ketone, 1-hydroxybutan-2-one, with dimethylamine.

Underlying Mechanism and Rationale

The reaction proceeds through a well-established mechanism. The nucleophilic dimethylamine first attacks the electrophilic carbonyl carbon of 1-hydroxybutan-2-one to form a transient hemiaminal intermediate. Under weakly acidic conditions, which catalyze the reaction, the hemiaminal undergoes dehydration to form a reactive iminium cation. A carefully selected reducing agent, present in the same reaction vessel, then delivers a hydride to the iminium carbon to yield the final tertiary amine product.

The choice of reducing agent is critical for the success of this one-pot reaction. A mild hydride donor, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is required.[4][6] These reagents are selective for the reduction of the protonated imine (iminium ion) over the starting ketone, preventing the undesired formation of the corresponding diol.[6] The reaction is typically run at a pH between 4 and 6 to facilitate iminium ion formation without causing significant decomposition of the hydride reagent.

Experimental Protocol: Synthesis of 2-(Dimethylamino)butan-1-ol

Materials:

-

1-hydroxybutan-2-one

-

Dimethylamine (2.0 M solution in THF or 40% in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Acetic Acid (Glacial)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydroxybutan-2-one (1.0 eq). Dissolve the ketone in methanol (approx. 5 mL per 1 mmol of ketone).

-

Amine Addition: Add dimethylamine solution (1.2 eq) to the flask.

-

pH Adjustment: Carefully add glacial acetic acid dropwise to adjust the reaction mixture to a pH of approximately 5-6.

-

Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

-

Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. Effervescence may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.

-

Workup:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to yield pure 2-(Dimethylamino)butan-1-ol.

-

Synthesis Workflow Diagram

Caption: Reductive amination workflow for 2-(Dimethylamino)butan-1-ol.

Structural Characterization

Affirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic and chromatographic methods provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Predicted ¹H and ¹³C NMR data, based on analogous compounds, are presented below.[7][8]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 3.5 - 3.7 | m | 2H | -CH₂OH |

| ~ 2.8 - 3.0 | m | 1H | -CH(N)- |

| ~ 2.3 | s | 6H | -N(CH₃)₂ |

| ~ 1.5 - 1.7 | m | 2H | -CH₂CH₃ |

| ~ 0.9 | t | 3H | -CH₂CH₃ |

| (variable) | br s | 1H | -OH |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 65 - 68 | -CH(N)- |

| ~ 63 - 66 | -CH₂OH |

| ~ 42 - 45 | -N(CH₃)₂ |

| ~ 20 - 23 | -CH₂CH₃ |

| ~ 10 - 12 | -CH₂CH₃ |

NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer, obtaining a sufficient number of scans for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| ~ 3400 - 3200 | Broad, Strong | O-H stretch | Alcohol (H-bonded)[9][10] |

| ~ 2960 - 2850 | Strong | C-H stretch | Alkane |

| ~ 2820 - 2780 | Medium | C-H stretch | N-CH₃ |

| ~ 1465 | Medium | C-H bend | Alkane |

| ~ 1150 - 1050 | Strong | C-O stretch | Primary Alcohol |

| ~ 1260 - 1020 | Medium | C-N stretch | Tertiary Amine |

IR Protocol:

-

Sample Preparation: Place one drop of the neat liquid sample between two NaCl or KBr plates to create a thin film.

-

Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its connectivity.

Expected Fragments in Electron Ionization (EI) MS

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion ([M]⁺) |

| 102 | [M - CH₃]⁺ | Loss of a methyl group |

| 86 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 72 | [CH₂=N(CH₃)CH₂CH₃]⁺ | Alpha-cleavage, a stable iminium ion |

| 58 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage, the most stable iminium ion (base peak) |

MS Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge ratio (m/z) range from approximately 40 to 200 amu.

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization of 2-(Dimethylamino)butan-1-ol.

Conclusion

This guide has detailed a robust and practical pathway for the synthesis of 2-(Dimethylamino)butan-1-ol using a reductive amination strategy. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the transformation. Furthermore, a comprehensive analytical workflow, incorporating NMR, IR, and Mass Spectrometry, has been established to ensure the unambiguous structural confirmation and purity assessment of the final compound. The provided protocols and predictive data serve as a valuable resource for researchers undertaking the synthesis and characterization of this and structurally related amino alcohols.

References

-

Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

-

Reddy, L. H., Ali, A., & Padaki, R. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

-

Michigan State University. (n.d.). Hydrogenation of Amino Acid Mixtures to Amino Alcohols: Renewable Building Blocks for Fine and Specialty Chemicals Production. AIChE. [Link]

-

ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications. [Link]

-

Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

-

DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. University of Maine. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

OUCI. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. OUCI. [Link]

-

Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Unacademy. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(Dimethylamino)butan-1-ol. PubChem. [Link]

-

PubChem. (n.d.). 2-(Diethylamino)butan-1-ol. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). Process of preparing n, n-dimethylamino alcohols.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of butan-1-ol. Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol. Doc Brown's Chemistry. [Link]

-

ATB. (n.d.). (2R)-2-Amino-1-butanol. ATB. [Link]

-

NIST. (n.d.). 1-Butanol, 2,2-dimethyl-. NIST WebBook. [Link]

-

MassBank. (2008). 2-methyl-1-butanol. MassBank. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butan-1-ol. Doc Brown's Chemistry. [Link]

-

NIST. (n.d.). 2-Methyl-1-butanol. NIST WebBook. [Link]

-

NIST. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST WebBook. [Link]

-

NIST. (n.d.). 1-Butanol, 2-methyl-. NIST WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination of Aldehydes and Ketones [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic data of "2-(Dimethylamino)butan-1-ol"

An In-depth Technical Guide to the Spectroscopic Data of 2-(Dimethylamino)butan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Dimethylamino)butan-1-ol (CAS: 17199-17-6), a key amino alcohol intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document synthesizes predicted spectroscopic data based on established principles and analogous compounds to offer a robust framework for the identification and characterization of this molecule. We delve into the core techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), explaining the causality behind spectral features and providing detailed protocols.

Introduction and Molecular Overview

2-(Dimethylamino)butan-1-ol is an organic compound featuring both a tertiary amine and a primary alcohol functional group. This bifunctionality makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure presents a chiral center at the second carbon, implying the existence of enantiomers which may have distinct biological activities.

Accurate characterization is the bedrock of chemical research and development. The combination of IR, NMR, and MS provides a multi-faceted and definitive confirmation of a molecule's identity and purity. This guide serves as a practical reference for interpreting the spectroscopic signature of 2-(Dimethylamino)butan-1-ol.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for both experimental design and data interpretation.

| Property | Value | Source |

| IUPAC Name | 2-(dimethylamino)butan-1-ol | PubChem[1] |

| Molecular Formula | C₆H₁₅NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| CAS Number | 17199-17-6 | PubChem[1] |

| Canonical SMILES | CCC(CO)N(C)C | PubChem[1] |

| InChI Key | LUWCDIUTGJVEQX-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure

The structural arrangement of atoms dictates the molecule's spectroscopic behavior.

Caption: 2D structure of 2-(Dimethylamino)butan-1-ol.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups.

Experimental Protocol: FTIR-ATR

A standard and efficient method for acquiring an IR spectrum is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[2]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

-

Sample Application: Place a single drop of liquid 2-(Dimethylamino)butan-1-ol directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Predicted IR Spectrum and Interpretation

The spectrum of 2-(Dimethylamino)butan-1-ol is predicted to exhibit characteristic peaks corresponding to its alcohol and tertiary amine functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance | Rationale & Comparative Insights |

| 3600–3200 | O-H stretch | Alcohol (-OH) | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding, a characteristic feature of liquid-phase alcohols like butan-1-ol.[3][4] |

| 2960–2850 | C-H stretch | Alkyl (CH₃, CH₂, CH) | Strong, Sharp | These absorptions are ubiquitous in organic molecules and confirm the presence of the saturated hydrocarbon backbone.[4] |

| 1470–1450 | C-H bend | Alkyl (CH₂, CH₃) | Medium | Scissoring and asymmetric bending vibrations of the alkyl groups contribute to the fingerprint region. |

| 1260–1000 | C-N stretch | Tertiary Amine | Medium | The C-N stretching vibration for tertiary amines falls within this region. Its precise location helps confirm the amine's presence. |

| ~1050 | C-O stretch | Primary Alcohol | Strong | A strong absorption band in this region is highly diagnostic for a primary alcohol C-O bond.[4] |

The absence of a strong absorption around 1700 cm⁻¹ would confirm the lack of any carbonyl (C=O) impurities.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. The exact frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing detailed information about the molecular structure and connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Dimethylamino)butan-1-ol in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[2][5]

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., operating at 400 MHz for ¹H). The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. ¹³C NMR typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the number of neighboring protons.

Caption: Proton environments in 2-(Dimethylamino)butan-1-ol.

| Label | Integration | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| (a) -CH₃ | 3H | ~0.9 | Triplet (t) | Terminal methyl group, split by the adjacent CH₂ (b) group (n=2, n+1=3). Expected to be the most shielded alkyl signal.[6] |

| (b) -CH₂- | 2H | ~1.4–1.6 | Multiplet (m) | Methylene group coupled to both the CH₃ (a) and CH (c) protons, resulting in a complex splitting pattern. |

| (c) -CH(N)- | 1H | ~2.5–2.8 | Multiplet (m) | Methine proton deshielded by the adjacent nitrogen and coupled to protons on carbons (b) and (d). |

| (d) -CH₂O- | 2H | ~3.4–3.7 | Multiplet (m) | These protons are diastereotopic due to the adjacent chiral center (c). They are strongly deshielded by the oxygen atom and will likely appear as a complex multiplet, possibly two distinct doublets of doublets (dd).[7] |

| (e) -OH | 1H | Variable (e.g., 1.5–4.0) | Singlet (s, broad) | The chemical shift is concentration and solvent-dependent. Rapid proton exchange with trace water or other alcohol molecules typically averages out coupling, resulting in a singlet.[6] |

| (f) -N(CH₃)₂ | 6H | ~2.3 | Singlet (s) | The six protons of the two methyl groups on the nitrogen are equivalent and show no coupling to other protons, resulting in a strong singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |

| -CH₃ (ethyl) | ~10–15 | The terminal methyl carbon is in the most shielded (upfield) region of the spectrum.[5] |

| -CH₂- (ethyl) | ~20–30 | Standard alkyl methylene carbon chemical shift.[5] |

| -N(CH₃)₂ | ~45–50 | The methyl carbons attached to the nitrogen are deshielded relative to simple alkanes. This range is characteristic for dimethylamino groups.[8] |

| -CH(N)- | ~65–70 | The methine carbon is significantly deshielded due to its direct attachment to the electronegative nitrogen atom. |

| -CH₂OH | ~65–70 | This carbon is also strongly deshielded by the highly electronegative oxygen atom. Its shift may overlap with the -CH(N)- carbon.[5] |

Mass Spectrometry (MS)

Principle: Mass spectrometry bombards a molecule with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and a unique fragmentation pattern that acts as a "molecular fingerprint."

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded by a beam of electrons (typically at 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[2]

-

Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller, more stable charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them according to their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

The fragmentation of 2-(Dimethylamino)butan-1-ol is dominated by cleavage alpha (α) to the heteroatoms (nitrogen and oxygen), which stabilizes the resulting positive charge.

-

Molecular Ion (M⁺•): The molecular ion peak is predicted at m/z = 117 , corresponding to the molecular weight of the compound [C₆H₁₅NO]⁺•.[1] For alcohols, this peak can be weak or entirely absent due to the ion's instability.[9]

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 2-(Dimethylamino)butan-1-ol.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway | Significance |

| 117 | [C₆H₁₅NO]⁺• | Molecular Ion | Confirms the molecular weight. May be weak or absent. |

| 99 | [C₆H₁₃N]⁺• | Loss of water (H₂O) | A common fragmentation for alcohols.[9] |

| 88 | [C₄H₁₀NO]⁺ | α-cleavage: Loss of an ethyl radical (•C₂H₅) | Cleavage of the C-C bond adjacent to the carbon bearing the N and O substituents. |

| 86 | [C₅H₁₂N]⁺ | α-cleavage: Loss of a hydroxymethyl radical (•CH₂OH) | Cleavage of the C-C bond between the chiral center and the CH₂OH group. |

| 58 | [C₃H₈N]⁺ | α-cleavage: Formation of the dimethylaminomethylidene iminium ion | This is a highly stabilized iminium ion, very common for N,N-dimethylamino compounds, and is predicted to be the base peak (most abundant ion). |

Safety and Handling

Based on GHS classifications for this compound, proper safety protocols are mandatory.[1]

-

Hazards:

-

Flammable liquid and vapor (H226).

-

Harmful if swallowed (H302).

-

Causes severe skin burns and eye damage (H314).

-

May cause respiratory irritation (H335).

-

-

Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[12]

-

Store in a tightly closed container in a cool, dry place.[11]

-

Conclusion

The structural elucidation of 2-(Dimethylamino)butan-1-ol is reliably achieved through a synergistic application of modern spectroscopic techniques. IR spectroscopy confirms the presence of key -OH and C-N functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming atom connectivity and stereochemical relationships. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, with the m/z 58 iminium ion serving as a particularly strong diagnostic peak. Together, these methods provide an unambiguous and self-validating system for the comprehensive characterization of this important chemical intermediate.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol. BenchChem.

- BenchChem. (2025). A comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol. BenchChem.

- Thermo Fisher Scientific. (2023). Safety Data Sheet - 1-Butanol. Thermo Fisher Scientific.

- Sigma-Aldrich. (2025). Safety Data Sheet - (R)-Butan-2-ol. Sigma-Aldrich.

- BenchChem. (n.d.). 2-Amino-4-(dimethylamino)butan-1-ol. BenchChem.

- Acros Organics. (2014). Safety Data Sheet - 2-Methyl-2-butanol. Acros Organics.

- Acros Organics. (2025). Safety Data Sheet - (S)-(+)-2-Amino-3-methyl-1-butanol. Acros Organics.

- Actylis Lab Solutions. (n.d.). Material Safety Data Sheet - Butyl alcohol. Actylis Lab Solutions.

-

PubChem. (n.d.). 2-(Dimethylamino)butan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Diethylamino)butan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Methyl-3-(methylamino)butan-2-ol and Its Analogs. BenchChem.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butan-1-ol. Doc Brown's Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). C-13 nmr spectrum of butan-1-ol. Doc Brown's Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). H-1 proton nmr spectrum of butan-1-ol. Doc Brown's Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of butan-1-ol. Doc Brown's Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of butan-2-ol. Doc Brown's Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butan-2-ol. Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. 2-(Dimethylamino)butan-1-ol | C6H15NO | CID 226836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-METHYL-1-BUTANOL(34713-94-5) 1H NMR [m.chemicalbook.com]

- 8. 2-Dimethylaminoethanol(108-01-0) 13C NMR [m.chemicalbook.com]

- 9. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. actylislab.com [actylislab.com]

Physical and chemical properties of "2-(Dimethylamino)butan-1-ol"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)butan-1-ol is a chiral amino alcohol with potential applications in organic synthesis and as a building block in medicinal chemistry. Its structure, featuring both a tertiary amine and a primary alcohol, imparts it with unique chemical properties, making it a subject of interest for the development of novel chemical entities. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-(Dimethylamino)butan-1-ol, alongside proposed methodologies for its synthesis and characterization, and a discussion of its potential applications in the field of drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| IUPAC Name | 2-(dimethylamino)butan-1-ol | PubChem[1] |

| CAS Number | 17199-17-6 | PubChem[1] |

| SMILES | CCC(CO)N(C)C | PubChem[1] |

| Predicted XLogP3 | 0.5 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Predicted Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Characterization

A plausible synthetic route for 2-(Dimethylamino)butan-1-ol involves the reduction of the corresponding amino acid, 2-(dimethylamino)butanoic acid. This method is a well-established procedure for the synthesis of amino alcohols.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 2-(Dimethylamino)butan-1-ol.

Experimental Protocol:

Step 1: Synthesis of 2-(Dimethylamino)butanoic Acid via Eschweiler-Clarke Reaction

-

To a solution of 2-aminobutanoic acid in aqueous formaldehyde, add formic acid.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable base.

-

Extract the product with an organic solvent and purify by crystallization or chromatography.

Step 2: Reduction of 2-(Dimethylamino)butanoic Acid

-

In a flame-dried flask under an inert atmosphere, suspend a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Slowly add a solution of 2-(dimethylamino)butanoic acid in the same solvent to the suspension.

-

Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous base.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by distillation or chromatography to yield 2-(Dimethylamino)butan-1-ol.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following characteristics are predicted based on the structure of 2-(Dimethylamino)butan-1-ol and known spectroscopic data for similar amino alcohols.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~0.9 | Triplet | 3H |

| -CH₂- (ethyl) | ~1.5 | Multiplet | 2H |

| -N(CH₃)₂ | ~2.3 | Singlet | 6H |

| -CH- | ~2.5 | Multiplet | 1H |

| -CH₂OH | ~3.4-3.6 | Multiplet | 2H |

| -OH | Broad singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~10-15 |

| -C H₂- (ethyl) | ~20-30 |

| -N(C H₃)₂ | ~40-45 |

| -C H- | ~60-65 |

| -C H₂OH | ~65-70 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and amine functional groups.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | Stretching | 3200-3600 | Broad |

| C-H (alkane) | Stretching | 2850-3000 | Medium-Strong |

| C-N (amine) | Stretching | 1000-1250 | Medium |

| C-O (alcohol) | Stretching | 1000-1200 | Strong |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for amino alcohols.[2] The fragmentation of alcohols in a mass spectrometer typically proceeds through alpha-cleavage and dehydration.[3][4]

-

Molecular Ion (M⁺): m/z = 117

-

Alpha-Cleavage: Loss of an ethyl radical to give a fragment at m/z = 88.

-

Dehydration: Loss of a water molecule (M-18) to give a fragment at m/z = 99.

Applications in Drug Development

While specific applications of 2-(Dimethylamino)butan-1-ol in marketed drugs are not documented, its structural motifs are present in a wide range of biologically active molecules. β-amino alcohols are important pharmacophores and are key building blocks in the synthesis of pharmaceuticals.[5] Their utility spans various therapeutic areas, including their use in the development of β-blockers and other cardiovascular drugs.[5]

The chirality of 2-(Dimethylamino)butan-1-ol also makes it a valuable synthon for the asymmetric synthesis of more complex molecules, a critical aspect of modern drug development.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Dimethylamino)butan-1-ol is classified with the following hazards:

-

Flammable liquid and vapor (H226)[1]

-

Harmful if swallowed (H302)[1]

-

Causes severe skin burns and eye damage (H314)[1]

-

May cause respiratory irritation (H335)[1]

Handling and Storage Workflow

Caption: Recommended workflow for the safe handling and disposal of 2-(Dimethylamino)butan-1-ol.

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

2-(Dimethylamino)butan-1-ol is a simple yet versatile chiral amino alcohol. While detailed experimental data on this specific compound is limited, its properties and reactivity can be reliably predicted based on the established principles of organic chemistry. Its structural features suggest potential as a valuable building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. The safety precautions outlined in this guide should be strictly adhered to when handling this compound. Further research into the experimental characterization and synthetic applications of 2-(Dimethylamino)butan-1-ol is warranted to fully explore its potential.

References

-

PubChem. 2-(Dimethylamino)butan-1-ol. National Center for Biotechnology Information. [Link]

-

dos Santos, E. C., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 26(16), 4882. [Link]

-

Song, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 213-222. [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

-

JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation. [Link]

Sources

- 1. 2-(Dimethylamino)butan-1-ol | C6H15NO | CID 226836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 5. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

"2-(Dimethylamino)butan-1-ol" CAS number and molecular structure

This guide provides a comprehensive technical overview of 2-(Dimethylamino)butan-1-ol, a chiral amino alcohol with significant potential in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth information on its chemical identity, properties, synthesis, applications, and safety protocols.

Core Chemical Identity

2-(Dimethylamino)butan-1-ol is a chiral organic compound featuring both a tertiary amine and a primary alcohol functional group. Its structure and key identifiers are crucial for its application in stereoselective synthesis and as a building block for more complex molecules.

Molecular Structure:

Caption: Molecular structure of 2-(Dimethylamino)butan-1-ol.

Key Identifiers:

| Identifier | Value |

| CAS Number | 17199-17-6[1] |

| Molecular Formula | C₆H₁₅NO[1] |

| IUPAC Name | 2-(dimethylamino)butan-1-ol[1] |

| SMILES | CCC(CO)N(C)C[1] |

| Molecular Weight | 117.19 g/mol [1] |

Physicochemical Properties

The physicochemical properties of 2-(Dimethylamino)butan-1-ol are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 117.19 g/mol | [1] |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of 2-(Dimethylamino)butan-1-ol

The synthesis of 2-(Dimethylamino)butan-1-ol can be achieved through a multi-step process, typically starting from the readily available precursor, 2-aminobutan-1-ol. The key transformation involves the dimethylation of the primary amine. Two common methods for this N-alkylation are reductive amination and direct alkylation.

Synthesis of the Precursor: 2-Aminobutan-1-ol

A common route to 2-aminobutan-1-ol involves the condensation of 1-nitropropane with formaldehyde, followed by catalytic hydrogenation of the resulting 2-nitro-n-butanol.[2][3]

Caption: Synthesis of 2-Aminobutan-1-ol.

N,N-Dimethylation of 2-Aminobutan-1-ol

Reductive amination is a highly effective method for the synthesis of tertiary amines. This process involves the reaction of the primary amine (2-aminobutan-1-ol) with an excess of formaldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobutan-1-ol (1.0 eq) in a suitable solvent such as methanol.

-

Addition of Reagents: Add an aqueous solution of formaldehyde (2.2 eq) to the flask.

-

Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 20°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of a dilute acid (e.g., 1M HCl).

-

Extraction and Purification: Make the solution basic with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation.

Caption: Reductive Amination Workflow.

Direct alkylation of 2-aminobutan-1-ol with a methylating agent like methyl iodide can also yield the desired product. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen iodide formed during the reaction.

Experimental Protocol: Direct Alkylation

-

Reaction Setup: Dissolve 2-aminobutan-1-ol (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask.

-

Base Addition: Add a suitable base, such as potassium carbonate (2.5 eq).

-

Alkylation: Add methyl iodide (2.2 eq) dropwise to the suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography or distillation to afford 2-(Dimethylamino)butan-1-ol.

Applications in Drug Development and Research

Chiral amino alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their bifunctional nature allows for the introduction of chirality and provides handles for further chemical modifications.

Chiral Auxiliary and Ligand in Asymmetric Synthesis

Enantiomerically pure 2-(Dimethylamino)butan-1-ol can serve as a chiral auxiliary, directing the stereochemical outcome of a reaction. By temporarily attaching it to a prochiral substrate, it can create a chiral environment that favors the formation of one stereoisomer over the other.

Furthermore, the nitrogen and oxygen atoms can act as a bidentate ligand to coordinate with metal centers, making it a potential candidate for the development of novel chiral catalysts for asymmetric transformations, such as asymmetric reductions, alkylations, and aldol reactions. The use of chiral amino alcohols as catalysts in the asymmetric addition of organozinc reagents to aldehydes is a well-established methodology for producing optically enriched secondary alcohols.[4]

Caption: Roles in Asymmetric Synthesis.

Precursor for Pharmacologically Active Molecules

The structural motif of 2-(Dimethylamino)butan-1-ol is found in various pharmacologically active compounds. Its derivatives can be explored for a range of therapeutic applications. The amino alcohol functionality serves as a versatile scaffold that can be modified to optimize biological activity, pharmacokinetic properties, and reduce toxicity. The development of novel drug derivatives often involves the synthesis and evaluation of a library of related compounds to identify lead candidates with improved therapeutic profiles.[5]

Safety and Handling

2-(Dimethylamino)butan-1-ol is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.

GHS Hazard Classification:

-

Flammable liquids (Category 3): Flammable liquid and vapor.[1]

-

Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

-

Skin corrosion/irritation (Category 1B): Causes severe skin burns and eye damage.[1]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

References

- Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. CN103896782A.

- Synthesis of 2-Amino-n-butanol. PrepChem.com.

- Synthesis of dl-2-amino-1-butanol. US3944617A.

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.

- One kind synthesis(S)The method of 2 amino butanols. CN105481703B.

- Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. CN101863779A.

- An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(methylamino)butan-2-ol. Benchchem.

- An In-depth Technical Guide to the Reactivity of the Dimethylamino Group in Butanones. Benchchem.

- Synthesis of N-Alkyl Amino Acids. Monash University.

- 2-(Dimethylamino)butan-1-ol. PubChem.

- Method for splitting 1-amino-alkan-2-ol compounds. US6316671B1.

- Reductive amination of amines with formaldehyde?

- Alkylation of the following compound with methyl iodide under two... Pearson.

- SAFETY DATA SHEET - 4-(Dimethylamino)butan-1-ol. Sigma-Aldrich.

- 2,3-dimethylbutan-1-ol (19550-30-2) 1H NMR spectrum. ChemicalBook.

- Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Sciforum.

- Safety Data Sheet: 2-Methyl-1-butanol. Carl ROTH.

- Pharmacological Activities and Therapeutic Potential of Novel Drug Deriv

- Advanced Organic Chemistry: H-1 NMR spectrum of 2,2-dimethylbutane.

- Synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol: Application in the Molar Scale Asymmetric Ethylation of trans-Crotonaldehyde.

- environmental toxicology and pharmacology 32 (2011) 325-335. Dermikelp South Africa.

- (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL. Organic Syntheses Procedure.

- SAFETY DATA SHEET - 2-(Dimethylamino)-2-phenylbutan-1-ol. CymitQuimica.

- NMR Spectrum of Butanol. Thermo Fisher Scientific - MX.

- SAFETY D

- Synthesis of (R)-(−)

- Memory of Chirality in Alkylation of a-Amino Acid Deriv

- pharmacologically active deriv

- Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment. PubMed.

- comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol. Benchchem.

- 2-METHYL-1-BUTANOL(34713-94-5) 1H NMR spectrum. ChemicalBook.

- SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. IDEALS.

Sources

An In-depth Technical Guide to the Early Research and Plausible Discovery of 2-(Dimethylamino)butan-1-ol

Abstract

This technical guide provides a comprehensive overview of the plausible early synthesis and discovery of 2-(Dimethylamino)butan-1-ol, a dialkylamino alcohol with potential applications in organic synthesis and medicinal chemistry. In the absence of a singular seminal discovery publication, this document reconstructs a historically and chemically sound pathway for its first synthesis, drawing upon established and significant reactions of the early to mid-20th century. The proposed synthesis involves a two-step process: the reduction of 2-aminobutanoic acid to its corresponding amino alcohol, 2-aminobutan-1-ol, followed by the exhaustive N,N-dimethylation of the primary amine via the Eschweiler-Clarke reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a historical context for the synthesis of this class of compounds.

Introduction: A Retrosynthetic Approach to a Plausible Discovery

The history of organic chemistry is rich with the synthesis of novel molecules, driven by the need for new medicines, materials, and research tools. While the discovery of many compounds is well-documented, the origins of others, particularly simpler structures, are often embedded in the broader development of synthetic methodologies. This guide focuses on 2-(Dimethylamino)butan-1-ol, a chiral amino alcohol. Lacking a specific, documented "discovery" paper, we can infer its likely first synthesis by examining the key chemical transformations that would have been available to chemists in the early to mid-20th century.

The structure of 2-(Dimethylamino)butan-1-ol suggests a straightforward retrosynthetic analysis. The tertiary amine can be traced back to a primary amine, 2-aminobutan-1-ol, through a methylation reaction. In turn, 2-aminobutan-1-ol can be derived from the reduction of the readily available amino acid, 2-aminobutanoic acid. This two-step approach, utilizing the powerful reducing agent lithium aluminum hydride (LAH), discovered in 1947[1], and the classic Eschweiler-Clarke reaction, first reported in 1905[2][3], represents a robust and historically plausible route to the target molecule.

This guide will therefore detail this synthetic pathway, providing not just the procedural steps, but also the underlying chemical principles and the rationale that would have guided an early 20th-century chemist in their experimental design.

Synthesis of the Precursor: 2-Aminobutan-1-ol via Reduction of 2-Aminobutanoic Acid

The first crucial step in our proposed synthesis is the reduction of the carboxylic acid functionality of 2-aminobutanoic acid to a primary alcohol, yielding 2-aminobutan-1-ol. Prior to the mid-20th century, this transformation was challenging. However, the discovery of lithium aluminum hydride (LiAlH₄) in 1947 revolutionized the reduction of polar functional groups[1]. Its ability to efficiently reduce carboxylic acids to alcohols made it an ideal reagent for this purpose[4].

Causality of Experimental Choices

The choice of LiAlH₄ as the reducing agent is dictated by its high reactivity towards carboxylic acids, a transformation for which milder reagents like sodium borohydride are generally ineffective. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water. An acidic workup is then necessary to protonate the resulting aluminate salt and liberate the amino alcohol.

Experimental Protocol: Reduction of 2-Aminobutanoic Acid

Materials:

-

2-Aminobutanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

-

A solution of 2-aminobutanoic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reduction.

-

The reaction is then cooled in an ice bath and cautiously quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄.

-

A 10% solution of sulfuric acid is then added to neutralize the mixture and dissolve the aluminum salts.

-

The aqueous layer is separated and made alkaline with a sodium hydroxide solution.

-

The alkaline aqueous layer is then extracted several times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield crude 2-aminobutan-1-ol.

-

The product can be further purified by vacuum distillation.

N,N-Dimethylation via the Eschweiler-Clarke Reaction

With the precursor, 2-aminobutan-1-ol, in hand, the next step is the exhaustive methylation of the primary amine to the tertiary amine. The Eschweiler-Clarke reaction is the classic and most historically appropriate method for this transformation[2][3][5][6]. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent[3].

Mechanistic Insight and Rationale

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated amine. The process repeats to form the dimethylated product. A key advantage of this reaction is that it does not proceed to the formation of a quaternary ammonium salt, as the tertiary amine cannot form an iminium ion with formaldehyde[3]. The evolution of carbon dioxide from the decomposition of formic acid drives the reaction to completion[3].

Experimental Protocol: Synthesis of 2-(Dimethylamino)butan-1-ol

Materials:

-

2-Aminobutan-1-ol

-

Formaldehyde (37% aqueous solution)

-

Formic acid (90%)

-

Hydrochloric acid

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

To a round-bottom flask is added 2-aminobutan-1-ol, followed by an excess of aqueous formaldehyde solution and formic acid.

-

The mixture is heated on a steam bath or in an oil bath at a temperature of approximately 100°C for several hours, during which time the evolution of carbon dioxide will be observed.

-

After the reaction is complete (as indicated by the cessation of gas evolution), the solution is cooled and made acidic with hydrochloric acid.

-

The acidic solution is then evaporated to dryness under reduced pressure to remove excess formaldehyde and formic acid.

-

The residue is dissolved in water and made strongly alkaline with a sodium hydroxide solution.

-

The liberated tertiary amine is then extracted with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed by distillation.

-

The resulting 2-(Dimethylamino)butan-1-ol can be purified by vacuum distillation.

Data Summary and Visualization

Table of Compounds

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 2-Aminobutanoic acid | CH₃CH₂CH(NH₂)COOH | C₄H₉NO₂ | 103.12 | Starting Material |

| 2-Aminobutan-1-ol | CH₃CH₂CH(NH₂)CH₂OH | C₄H₁₁NO | 89.14 | Intermediate |

| 2-(Dimethylamino)butan-1-ol | CH₃CH₂CH(N(CH₃)₂)CH₂OH | C₆H₁₅NO | 117.19 | Final Product |

Reaction Workflow Diagram

Caption: Plausible two-step synthesis of 2-(Dimethylamino)butan-1-ol.

Mechanism of the Eschweiler-Clarke Reaction

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Conclusion

While the precise moment of the first synthesis of 2-(Dimethylamino)butan-1-ol may not be recorded in a dedicated publication, a logical and historically consistent pathway for its creation can be confidently proposed. The advent of powerful reducing agents like lithium aluminum hydride in the mid-20th century provided a straightforward route to 2-aminobutan-1-ol from its parent amino acid. The subsequent application of the well-established Eschweiler-Clarke reaction would have been a natural and efficient method for the exhaustive N,N-dimethylation of the primary amine. This reconstructed synthesis not only provides a practical guide for the preparation of this compound but also serves as an example of how the development of fundamental synthetic methodologies has enabled the creation of a vast and diverse chemical landscape.

References

- Antons, S., et al. (1996). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. U.S.

-

Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

-

Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

Organic Syntheses. Reduction of L-Valine to L-Valinol. Coll. Vol. 7, p.534 (1990); Vol. 64, p.196 (1986). [Link]

-

SynArchive. Eschweiler-Clarke Reaction. [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

Medicines for All institute (M4ALL). (2019). Process Development Report: A Low-Cost Synthesis of (R)-3-Aminobutan-1-ol. [Link]

-

The Journal of Organic Chemistry. The Reduction of Acid Amides with Lithium Aluminum Hydride. [Link]

-

ResearchGate. Lithium Aluminum Hydride: A Powerful Reducing Agent. [Link]

-

BYJU'S. Lithium Aluminium Hydride (LiAlH4) - Structure, Properties, and Applications. [Link]

- Google Patents.CN105481703A - Method for synthesizing (S)-2-aminobutanol.

- Google Patents.CN107011186A - The method of one kind catalysis S (+)

Sources

The Versatile Chiral Synthon: A Technical Guide to the Potential Applications of 2-(Dimethylamino)butan-1-ol in Organic Chemistry

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential applications of the chiral amino alcohol, 2-(dimethylamino)butan-1-ol, in modern organic synthesis. While direct literature on this specific molecule is emerging, its structural motifs—a chiral secondary amine and a primary alcohol—position it as a valuable and versatile building block. Drawing upon established principles of asymmetric synthesis and catalysis, this document elucidates its probable roles as a chiral auxiliary and as a ligand in key catalytic transformations. Detailed, field-proven insights into experimental design, causality of stereochemical control, and step-by-step protocols for hypothetical applications are presented to empower researchers in leveraging this promising molecule for the synthesis of complex, high-value chiral compounds.

Introduction: The Untapped Potential of a Bifunctional Chiral Building Block

Chiral β-amino alcohols are a cornerstone of asymmetric synthesis, serving as indispensable precursors to a vast array of pharmaceuticals, natural products, and advanced materials.[1] Their utility stems from the presence of two key functional groups—an amine and an alcohol—which can act independently or cooperatively to induce stereoselectivity in chemical reactions. 2-(Dimethylamino)butan-1-ol, a member of this important class of compounds, possesses a unique combination of a chiral center, a nucleophilic tertiary amine, and a primary alcohol. This guide will delve into the scientifically grounded, potential applications of this molecule, focusing on its role as a detachable chiral director (chiral auxiliary) and as a coordinating ligand in metal-catalyzed asymmetric reactions.

Molecular Structure and Properties of 2-(Dimethylamino)butan-1-ol:

| Property | Value |

| IUPAC Name | 2-(dimethylamino)butan-1-ol |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Structure | |

| Chirality | Contains one stereocenter at C2 |

Synthesis and Resolution: Accessing the Enantiopure Forms

The successful application of 2-(dimethylamino)butan-1-ol in asymmetric synthesis is predicated on the availability of its enantiomerically pure forms. Racemic 2-(dimethylamino)butan-1-ol can be synthesized through several established routes, followed by resolution to separate the (R) and (S) enantiomers.

Synthesis of Racemic 2-(Dimethylamino)butan-1-ol

A plausible and scalable synthesis commences with the readily available starting material, 1-bromobutane, and proceeds through a reductive amination pathway.

Hypothetical Synthetic Pathway:

Caption: Plausible synthetic route to racemic 2-(Dimethylamino)butan-1-ol.

Experimental Protocol (Hypothetical):

-

Oxidation of Butan-1-ol: To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2), add butan-1-ol dropwise at room temperature. Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to obtain butanal.

-

Reductive Amination: Dissolve butanal and an excess of dimethylamine in methanol. Add a catalytic amount of a suitable acid (e.g., acetic acid). Stir the mixture for 1 hour, then cool to 0 °C. Add sodium borohydride (NaBH4) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield racemic 2-(dimethylamino)butan-1-ol.

Resolution of Racemic 2-(Dimethylamino)butan-1-ol

The separation of the enantiomers can be achieved through the formation of diastereomeric salts with a chiral resolving agent, a technique pioneered by Louis Pasteur.[2]

Resolution Strategy:

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Hypothetical Protocol for Asymmetric Alkylation

Step 1: Formation of the Chiral Amide

-

To a solution of enantiomerically pure (S)-2-(dimethylamino)butan-1-ol in toluene, add propionyl chloride dropwise at 0 °C.

-

Add triethylamine to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the chiral amide. Purify by column chromatography if necessary.

Step 2: Diastereoselective Alkylation

-

Dissolve the chiral amide in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of lithium diisopropylamide (LDA) in THF dropwise and stir for 30 minutes to generate the lithium enolate.

-

Add the electrophile (e.g., benzyl bromide) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate. The diastereomeric ratio can be determined by 1H NMR or GC analysis.

Step 3: Cleavage of the Auxiliary

-

Dissolve the alkylated amide in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with dilute HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

-

Basify the aqueous layer and extract with an appropriate solvent to recover the chiral auxiliary, 2-(dimethylamino)butan-1-ol.

Expected Outcome and Rationale:

The stereochemical outcome is dictated by the conformation of the chelated enolate. The bulky ethyl group at the C2 position of the auxiliary is expected to effectively shield one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face. This should result in a high diastereomeric excess of the alkylated product.

Application as a Chiral Ligand in Asymmetric Catalysis

Chiral amino alcohols are excellent ligands for a variety of metal-catalyzed asymmetric transformations, including the reduction of prochiral ketones. [3]The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment around the active site of the catalyst.

Asymmetric Reduction of Prochiral Ketones

The reduction of a prochiral ketone to a chiral secondary alcohol is a fundamental transformation in organic synthesis. A catalyst formed in situ from a ruthenium precursor and a chiral amino alcohol ligand can effectively catalyze the asymmetric transfer hydrogenation of ketones using isopropanol as the hydrogen source. [4] Catalytic Cycle Overview:

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Hypothetical Protocol for Asymmetric Ketone Reduction

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 and enantiomerically pure (S)-2-(dimethylamino)butan-1-ol in anhydrous isopropanol.

-

Reaction Setup: Heat the mixture to 80 °C for 1 hour to form the active catalyst.

-

Reduction: Cool the solution to room temperature and add the prochiral ketone (e.g., acetophenone). Add a base, such as potassium hydroxide, and stir the reaction mixture at room temperature.

-

Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Upon completion, quench the reaction with water and extract the product with an ether.

-

Analysis: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The enantiomeric excess of the resulting chiral alcohol can be determined by chiral HPLC or GC.

Quantitative Data for Analogous Systems:

While specific data for 2-(dimethylamino)butan-1-ol is not available, similar chiral β-amino alcohol ligands in ruthenium-catalyzed transfer hydrogenation of acetophenone have been reported to achieve high yields and enantiomeric excesses (ee) often exceeding 90%. [4]

| Ligand Type | Substrate | Yield (%) | ee (%) |

|---|

| Chiral β-Amino Alcohol | Acetophenone | >95 | >90 |

Conclusion and Future Outlook

2-(Dimethylamino)butan-1-ol represents a promising, yet underexplored, chiral building block in the arsenal of the synthetic organic chemist. Its straightforward synthesis and resolution, coupled with the proven utility of its structural motifs in analogous systems, strongly suggest its high potential as both a chiral auxiliary and a ligand in asymmetric catalysis. The detailed hypothetical protocols provided in this guide are intended to serve as a robust starting point for researchers to unlock the full synthetic potential of this versatile molecule. Future investigations into its applications in other asymmetric transformations, such as aldol reactions and Michael additions, are warranted and expected to further solidify its position as a valuable tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

References

- Ager, D. J., Prakash, I. & Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96, 835–876.

- Bergmeier, S. C. The Synthesis of Vicinal Amino Alcohols. Tetrahedron2000, 56, 2561–2576.

-

Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

-

Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

- USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents. (n.d.).

-

Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings - ChemRxiv. (n.d.). Retrieved January 21, 2026, from [Link]

-

Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Retrieved January 21, 2026, from [Link]

-

The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones - the University of Groningen research portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

3 - Chem 115 Myers. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chiral resolution - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

1 The Selective Aldol Reaction - Macmillan Group. (2002, September 18). Retrieved January 21, 2026, from [Link]

- CN105481703B - One kind synthesis(S)The method of 2 amino butanols - Google Patents. (n.d.).

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.). Retrieved January 21, 2026, from [Link]

- US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents. (n.d.).

-

Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Aldehydes to Secondary Alcohols, Part 5: Catalyzed Aldol Addition to Ketones - YouTube. (2020, July 15). Retrieved January 21, 2026, from [Link]

-

Supplemental Topics - MSU chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers - PubMed. (2022, October 26). Retrieved January 21, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-(Dimethylamino)butan-1-ol in the Synthesis of Advanced Chiral Ligands: A Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract